N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a cycloheptyl group, a nitrobenzene moiety, and a sulfonamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps:
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Formation of the Aminocycloheptyl Intermediate: : The initial step involves the synthesis of the 1-aminocycloheptyl intermediate. This can be achieved through the reduction of cycloheptanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield cycloheptanol, followed by amination using ammonia or an amine source under high pressure and temperature conditions.
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Nitration of Benzene Sulfonamide: : The next step involves the nitration of benzene sulfonamide. This is typically carried out by treating benzene sulfonamide with a nitrating mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the para position.
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Coupling Reaction: : The final step is the coupling of the 1-aminocycloheptyl intermediate with the nitrated benzene sulfonamide. This is usually performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (CH2Cl2) to form the desired product.
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Hydrochloride Formation: : The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base such as sodium hydride (NaH).
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Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in acidic conditions.
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Major Products
Reduction: Formation of amines from the nitro group.
Substitution: Alkylated sulfonamide derivatives.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure is similar to other sulfonamide-based drugs, which are known for their antimicrobial and diuretic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The nitro group may also participate in redox reactions within biological systems, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide hydrochloride: This compound shares the aminocycloheptyl group but differs in the benzamide moiety and the presence of a difluorocyclopropyl group.
N-[(1-aminocycloheptyl)methyl]-4-chlorobenzene-1-sulfonamide hydrochloride: Similar structure with a chlorine substituent instead of a nitro group.
Uniqueness
N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the combination of its cycloheptyl, nitrobenzene, and sulfonamide groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S.ClH/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19;/h5-8,16H,1-4,9-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSQUTVTPLDEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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